(E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate
Overview
Description
(E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate is a complex organic compound characterized by its unique structure, which includes methoxy, amino, and fluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate typically involves multiple steps. One common approach is the condensation reaction between 2-methoxyphenylamine and 4-fluorobenzoic acid, followed by the introduction of the methoxy group through methylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoate moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction mechanisms that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate
- 4-fluoro-2-methoxyphenyl 4-fluorobenzoate
Uniqueness
(E)-2-methoxy-4-(3-((2-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-methoxy-4-[(E)-3-(2-methoxyanilino)-3-oxoprop-1-enyl]phenyl] 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c1-29-20-6-4-3-5-19(20)26-23(27)14-8-16-7-13-21(22(15-16)30-2)31-24(28)17-9-11-18(25)12-10-17/h3-15H,1-2H3,(H,26,27)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAMPLOYPONFSR-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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